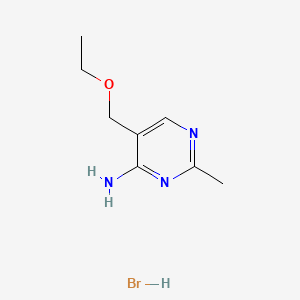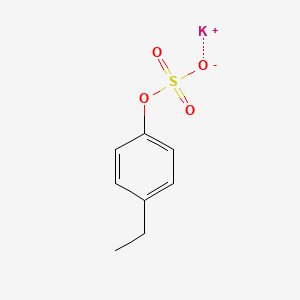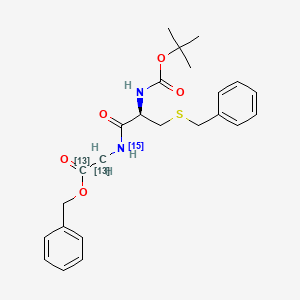
Methyl 3-chloro-4-(difluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-chloro-4-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1040723-84-9 . It has a molecular weight of 236.6 . The IUPAC name for this compound is methyl 3-chloro-4-(difluoromethoxy)benzoate . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3-chloro-4-(difluoromethoxy)benzoate” is 1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 3-chloro-4-(difluoromethoxy)benzoate” is a liquid at room temperature . It has a molecular weight of 236.6 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Methyl-2-formyl Benzoate: Synthesis and Applications
Methyl-2-formyl benzoate, though not the exact compound, shares a similar benzoate structure. It is known for its wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance in organic synthesis as a versatile substrate makes it a valuable precursor for developing new bioactive molecules with potential pharmaceutical applications (Farooq & Ngaini, 2019).
Chromones: Radical Scavengers and Cell Impairment Remedy
Chromones, like the compound , are associated with antioxidant properties beneficial for neutralizing active oxygen and inhibiting free radicals, which can prevent cell impairment leading to various diseases. Their structure and functionality highlight the potential of such compounds in developing treatments for inflammatory, diabetic, and cancer conditions (Yadav et al., 2014).
Xylan Derivatives: Biopolymer Applications
Xylan derivatives, through chemical modifications, have shown promise in creating new biopolymers with specific properties useful in drug delivery applications. This research underscores the versatility of chemical compounds in creating materials with targeted functionalities for biomedical applications (Petzold-Welcke et al., 2014).
Epigenetics and Environmental Chemicals
The study of how certain chemicals, including methyl compounds, influence epigenetic alterations opens new avenues in understanding the molecular mechanisms of toxicity and disease pathogenesis. This research is crucial for developing strategies to mitigate the adverse effects of environmental chemicals on human health (Baccarelli & Bollati, 2009).
Methylation of Aromatics: Methane Conversion
Exploring the catalytic methylation of aromatic compounds, including benzene, using methane underlines the potential of using simple methylating agents for synthesizing complex organic compounds. This process, termed "oxidative methylation," indicates the green chemistry applications of methane and related compounds in producing valuable hydrocarbons (Adebajo, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 3-chloro-4-(difluoromethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBVTZHETMLHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-(difluoromethoxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)




